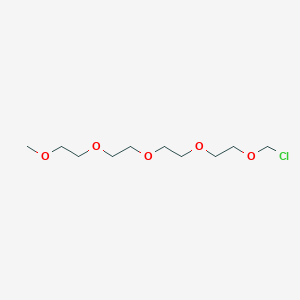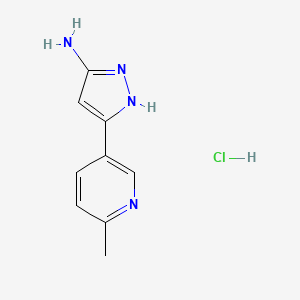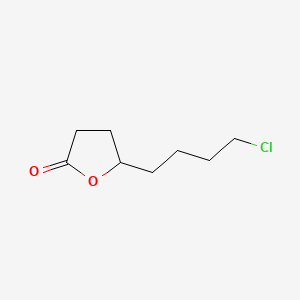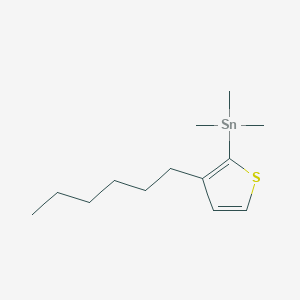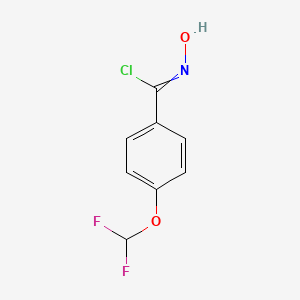
2-(Difluoromethyl)-1,4-dimethoxybenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Difluoromethyl)-1,4-dimethoxybenzene is an organic compound characterized by the presence of two methoxy groups and a difluoromethyl group attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
One common method is the difluoromethylation of 1,4-dimethoxybenzene using difluoromethylating reagents such as TMS-CF2H (trimethylsilyl difluoromethyl) under metal-free conditions . This reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent like acetonitrile, at room temperature.
Industrial Production Methods
In an industrial setting, the production of 2-(Difluoromethyl)-1,4-dimethoxybenzene may involve more scalable processes, such as continuous flow chemistry, which allows for better control over reaction conditions and yields. The use of advanced difluoromethylating agents and catalysts can further enhance the efficiency and selectivity of the synthesis.
化学反応の分析
Types of Reactions
2-(Difluoromethyl)-1,4-dimethoxybenzene can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The aromatic ring can be reduced under specific conditions to form cyclohexane derivatives.
Substitution: The difluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of 2-(difluoromethyl)-1,4-benzoquinone.
Reduction: Formation of 2-(difluoromethyl)-1,4-dimethoxycyclohexane.
Substitution: Formation of 2-(substituted difluoromethyl)-1,4-dimethoxybenzene derivatives.
科学的研究の応用
2-(Difluoromethyl)-1,4-dimethoxybenzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated organic molecules.
Biology: Investigated for its potential as a bioisostere in drug design, where the difluoromethyl group can mimic hydroxyl or thiol groups.
Medicine: Explored for its potential use in pharmaceuticals due to its unique pharmacokinetic properties.
Industry: Utilized in the development of advanced materials with improved thermal and chemical stability.
作用機序
The mechanism by which 2-(Difluoromethyl)-1,4-dimethoxybenzene exerts its effects is primarily through its interactions with biological targets. The difluoromethyl group can form strong hydrogen bonds, enhancing the compound’s binding affinity to enzymes and receptors. This interaction can modulate the activity of these biological targets, leading to various pharmacological effects.
類似化合物との比較
Similar Compounds
- 2-(Trifluoromethyl)-1,4-dimethoxybenzene
- 2-(Chloromethyl)-1,4-dimethoxybenzene
- 2-(Methoxymethyl)-1,4-dimethoxybenzene
Uniqueness
2-(Difluoromethyl)-1,4-dimethoxybenzene is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and physical properties. The difluoromethyl group is a strong hydrogen bond donor and has a high electronegativity, making it a valuable moiety in medicinal chemistry for enhancing the metabolic stability and bioavailability of drug candidates .
特性
分子式 |
C9H10F2O2 |
|---|---|
分子量 |
188.17 g/mol |
IUPAC名 |
2-(difluoromethyl)-1,4-dimethoxybenzene |
InChI |
InChI=1S/C9H10F2O2/c1-12-6-3-4-8(13-2)7(5-6)9(10)11/h3-5,9H,1-2H3 |
InChIキー |
CENNPNINJUSSTI-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C=C1)OC)C(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 2-Fluoro-2-[(1-phenyl-5-tetrazolyl)sulfonyl]acetate](/img/structure/B13696350.png)

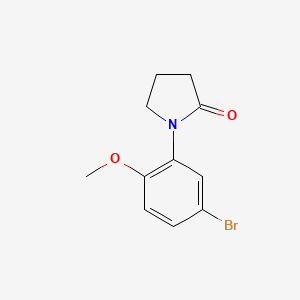


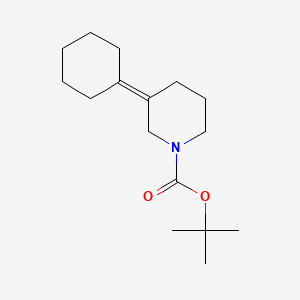
![(E)-1-Boc-N-[4-(phenyldiazenyl)phenyl]-1,2,3,6-tetrahydropyridine-4-carboxamide](/img/structure/B13696383.png)
